5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole
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Overview
Description
5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole: is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 2,1,3-benzothiadiazole derivatives. . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5,7-dimethyl-4-amino-2,1,3-benzothiadiazole.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is used as a building block in the synthesis of more complex organic molecules. Its strong electron-withdrawing properties make it valuable in the design of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, derivatives of 2,1,3-benzothiadiazole have been explored for their potential as fluorescent probes for bioimaging and as therapeutic agents due to their ability to interact with biological macromolecules .
Industry: The compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its luminescent properties are harnessed in the development of advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing nitro group, which influences the electronic properties of the molecule. This compound can interact with various molecular targets, including enzymes and receptors, by altering their electronic environments. The pathways involved often include electron transfer processes and interactions with nucleophilic sites on biological molecules .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dimethyl-2,1,3-benzothiadiazole: A similar compound with methyl groups at different positions.
4-Nitro-2,1,3-benzothiadiazole: A compound with a nitro group but without the methyl substitutions.
Uniqueness: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of its methyl and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of organic electronic materials .
Properties
CAS No. |
235760-36-8 |
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Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5,7-dimethyl-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H7N3O2S/c1-4-3-5(2)8(11(12)13)7-6(4)9-14-10-7/h3H,1-2H3 |
InChI Key |
FDIMQEBEDLZCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NSN=C12)[N+](=O)[O-])C |
Origin of Product |
United States |
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